2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
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Overview
Description
2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring fused with a pyrroloquinoxaline core, which is further substituted with an amino group and a carbonitrile group. The intricate structure of this compound makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of naphthylamine with a suitable diketone to form the pyrroloquinoxaline core. This intermediate is then subjected to further functionalization to introduce the amino and carbonitrile groups. The reaction conditions often involve the use of catalysts, such as Lewis acids, and may require elevated temperatures to achieve the desired transformations .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic strategies with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include a variety of substituted quinoxaline derivatives .
Scientific Research Applications
2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and can be used to study reaction mechanisms and develop new synthetic methodologies.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can be used to design and synthesize new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar compounds to 2-amino-1-(naphthalen-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile include other quinoxaline derivatives, such as 2-amino-3-cyano-4H-chromenes and quinoxaline-1,4-dioxides. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and biological activity .
2-amino-3-cyano-4H-chromenes: These compounds have a chromene core and exhibit a wide range of pharmacological properties, including anticancer and antimicrobial activities.
Quinoxaline-1,4-dioxides: These derivatives are known for their antibacterial and antiprotozoal activities and are used in veterinary medicine.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-1-naphthalen-1-ylpyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5/c22-12-15-19-21(25-17-10-4-3-9-16(17)24-19)26(20(15)23)18-11-5-7-13-6-1-2-8-14(13)18/h1-11H,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFPXHMZQQPIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=C(C4=NC5=CC=CC=C5N=C43)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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